molecular formula C8H5BrClN3O2 B8280086 5-Amino-7-bromo-6-chloro-1,4-dihydro-2,3-quinoxalinedione

5-Amino-7-bromo-6-chloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8280086
M. Wt: 290.50 g/mol
InChI Key: AOBZMYLFXFDTST-UHFFFAOYSA-N
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Description

5-Amino-7-bromo-6-chloro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H5BrClN3O2 and its molecular weight is 290.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

5-amino-7-bromo-6-chloro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H5BrClN3O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,11H2,(H,12,14)(H,13,15)

InChI Key

AOBZMYLFXFDTST-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)N)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione (50 mg, 0.16 mmol) and tin (II) chloride dihydrate (176 mg, 0.780 mmol, Aldrich, used as received) in ethanol (5 mL) was refluxed for 7 h. It was then cooled to r.t. and poured into ice (10 g). The suspension was then basified with 10% aq. NaHCO3 (25 mL) to pH 8-8.5 (pH paper) and extracted with ethyl acetate (50 mL). The ethyl acetate extract was washed with water and brine, dried over Na2SO4 and evaporated to give a solid which was dried under high vacuum to furnish 28 mg (62%) of pure title compound as a brown powder, m.p.>350° C.; 1H NMR (DMSO-d6) δ5.888 (br s, 2H), 6.075 (s, 1H), 11.286 (s, 1H), 11.827 (s, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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